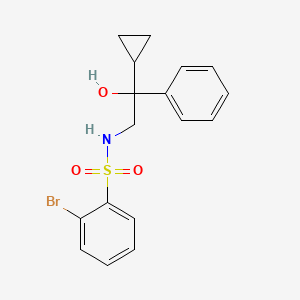

![molecular formula C9H10ClNO5S B2423965 L-丝氨酸,N-[(4-氯苯基)磺酰基]- CAS No. 106111-13-1](/img/structure/B2423965.png)

L-丝氨酸,N-[(4-氯苯基)磺酰基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

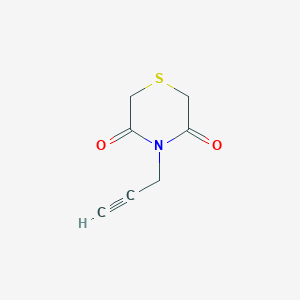

“L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is a small molecule compound that belongs to the class of sulfonyl chlorides. L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .

Synthesis Analysis

L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It serves as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development .Molecular Structure Analysis

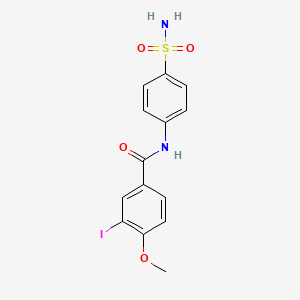

The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.Chemical Reactions Analysis

L-serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .Physical And Chemical Properties Analysis

The molecular formula of “L-Serine, N-[(4-chlorophenyl)sulfonyl]-” is C9H10ClNO5S and its molecular weight is 279.69.科学研究应用

酶失活研究

L-丝氨酸,N-[(4-氯苯基)磺酰基]- 已在酶失活的背景下进行了探索。它作为弹性蛋白酶(一种蛋白酶)的不可逆抑制剂。该化合物 β-内酰胺结构对活性位点丝氨酸的磺酰化导致形成稳定的酶-抑制剂复合物,显着影响酶的活性 (Hinchliffe 等人,2003)。

生化表征

该化合物已用于生化研究,以表征酶。例如,它有助于理解线虫中的“活化 L-丝氨酸硫化氢酶”活性。该酶对 L-半胱氨酸作为主要硫醇底物的特异性,而 L-丝氨酸,N-[(4-氯苯基)磺酰基]- 有助于阐明其特性 (Walker & Barrett,1992)。

丝氨酸代谢研究

L-丝氨酸,N-[(4-氯苯基)磺酰基]- 已被用于研究健康和疾病中的丝氨酸代谢。它在磷脂合成、神经传递以及作为各种氨基酸和化合物的先驱中的作用一直是研究的主题。了解丝氨酸在细胞功能中的作用以及在各种疾病中的潜在治疗应用至关重要 (Holeček,2022)。

微生物生产研究

在微生物生产的背景下,L-丝氨酸,N-[(4-氯苯基)磺酰基]- 已参与与从可再生原料发酵生产 L-丝氨酸相关的研究。这项研究对于 L-丝氨酸在各个领域的工业规模应用至关重要 (Zhang 等人,2018)。

神经保护机制

还对 L-丝氨酸的神经保护作用进行了研究,其中 L-丝氨酸,N-[(4-氯苯基)磺酰基]- 可能发挥作用。研究了其对肌萎缩侧索硬化症和阿尔茨海默病等疾病的潜在治疗作用,重点在于它如何影响蛋白质清除机制 (Dunlop & Carney,2020)。

作用机制

Target of Action

The compound ((4-Chlorophenyl)sulfonyl)-L-serine is a derivative of L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-serine is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-serine is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of l-serine suggest that it is primarily found in glial cells and is supplied to neurons for d-serine synthesis . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The result of ((4-Chlorophenyl)sulfonyl)-L-serine’s action is likely to be similar to that of L-serine, given their structural similarity. L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .

安全和危害

L-serine is generally regarded as safe (GRAS) . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The dosing of animals with L-serine and human clinical trials investigating the therapeutic effects of L-serine generally support the safety of L-serine .

未来方向

属性

IUPAC Name |

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURIKCONOHHESK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

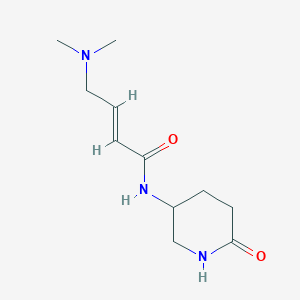

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)

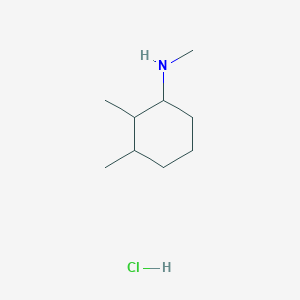

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

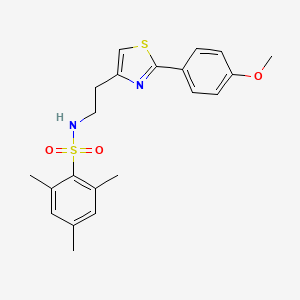

![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)